Cas no 2679827-89-3 (rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)

rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2679827-89-3
- rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid
- EN300-28272043
- rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid
-
- インチ: 1S/C10H15NO3/c1-6(12)11-5-3-2-4-7-8(9(7)11)10(13)14/h7-9H,2-5H2,1H3,(H,13,14)/t7-,8-,9-/m1/s1
- InChIKey: AHTKVPNMMFXBJN-IWSPIJDZSA-N
- ほほえんだ: OC([C@H]1[C@H]2[C@@H]1CCCCN2C(C)=O)=O
計算された属性
- せいみつぶんしりょう: 197.10519334g/mol
- どういたいしつりょう: 197.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272043-0.1g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 95.0% | 0.1g |
$2343.0 | 2025-03-19 | |
Enamine | EN300-28272043-1.0g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 95.0% | 1.0g |
$2662.0 | 2025-03-19 | |
Enamine | EN300-28272043-10.0g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 95.0% | 10.0g |
$11448.0 | 2025-03-19 | |
Enamine | EN300-28272043-5.0g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 95.0% | 5.0g |
$7721.0 | 2025-03-19 | |
Enamine | EN300-28272043-0.25g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 95.0% | 0.25g |
$2450.0 | 2025-03-19 | |
Enamine | EN300-28272043-2.5g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 95.0% | 2.5g |
$5217.0 | 2025-03-19 | |
Enamine | EN300-28272043-1g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 1g |
$2662.0 | 2023-09-09 | ||
Enamine | EN300-28272043-10g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 10g |
$11448.0 | 2023-09-09 | ||
Enamine | EN300-28272043-0.5g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 95.0% | 0.5g |
$2555.0 | 2025-03-19 | |
Enamine | EN300-28272043-5g |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
2679827-89-3 | 5g |
$7721.0 | 2023-09-09 |
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acidに関する追加情報
Comprehensive Overview of rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid (CAS No. 2679827-89-3)
The compound rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid (CAS No. 2679827-89-3) is a structurally unique bicyclic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its intricate azabicyclic framework and functional groups, including the acetyl and carboxylic acid moieties, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in targeting neurological disorders and inflammatory pathways, aligning with current trends in precision medicine.
One of the most searched questions in the scientific community revolves around the synthetic routes and stereochemical control of such complex bicyclic structures. The rac-(1R,7R,8R) enantiomer, in particular, is often discussed in forums and publications due to its challenging asymmetric synthesis. Recent advancements in catalysis and chiral resolution techniques have improved the efficiency of producing this compound, addressing a key bottleneck in its large-scale application. This aligns with the growing demand for green chemistry and sustainable synthetic methods.
Another hot topic tied to this compound is its role in fragment-based drug design. The 2-azabicyclo[5.1.0]octane core is a privileged scaffold in pharmaceuticals, often found in molecules targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors. Its carboxylic acid group further enhances its utility as a bioisostere for phosphate or other anionic groups, a strategy frequently employed in modern drug discovery to improve pharmacokinetic properties.
From an analytical perspective, the characterization of CAS No. 2679827-89-3 involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are critical for confirming its stereochemical purity and molecular conformation, which are essential for reproducibility in research. The compound’s thermal stability and solubility profile are also frequently studied, as they directly impact its formulation potential.
In the context of AI-driven drug discovery, rac-(1R,7R,8R)-2-acetyl-2-azabicyclo[5.1.0]octane-8-carboxylic acid has been flagged as a promising candidate for virtual screening libraries. Its three-dimensional complexity and hydrogen-bonding capacity make it a valuable input for machine learning models predicting protein-ligand interactions. This resonates with the increasing integration of computational chemistry and big data analytics in pharmaceutical R&D.
Lastly, the compound’s potential in peptide mimetics and prodrug development is a subject of active investigation. Its bicyclic constraint can mimic peptide secondary structures, offering a pathway to orally bioavailable therapeutics—a major challenge in peptide-based drugs. This aligns with the industry’s shift toward non-invasive drug delivery systems, a topic highly searched by both academics and investors.
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